2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a chemical compound with the empirical formula C13H7ClN4 and a molecular weight of 254.67 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group, along with a methylene malononitrile moiety
Preparation Methods
The synthesis of 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the condensation of the pyrazole derivative with malononitrile under basic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile include:
- 2-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
- 2-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
- 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly influence their chemical and biological properties .
Properties
Molecular Formula |
C19H11ClN4 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H11ClN4/c20-17-8-6-15(7-9-17)19-16(10-14(11-21)12-22)13-24(23-19)18-4-2-1-3-5-18/h1-10,13H |
InChI Key |
YEYOGQVFAYGRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C#N |
Origin of Product |
United States |
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